1-Naphthol-3,6-disulfonic acid disodium salt

Catalog No.
S1539807
CAS No.
20349-39-7
M.F
C10H6Na2O7S2
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthol-3,6-disulfonic acid disodium salt

CAS Number

20349-39-7

Product Name

1-Naphthol-3,6-disulfonic acid disodium salt

IUPAC Name

disodium;4-hydroxynaphthalene-2,7-disulfonate

Molecular Formula

C10H6Na2O7S2

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

RJMDNLVCFLKDBY-UHFFFAOYSA-L

SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Synonyms

1-Naphthol-3.6-disulfonic acid. disodium salt

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Analytical Chemistry

Due to its sulfonate groups, Disodium 4-hydroxynaphthalene-2,7-disulfonate can act as a water-soluble anionic chromophore. PubChem: This property makes it a candidate for the development of colorimetric and fluorimetric assays for various analytes. The interaction of the compound with specific molecules can alter its absorption or emission properties, allowing for detection and quantification.

Material Science

Disodium 4-hydroxynaphthalene-2,7-disulfonate has been explored for its potential use in the development of functional materials. Some studies have investigated its application as a dopant in conducting polymers, aiming to modify their electrical conductivity and other properties. ScienceDirect: Additionally, research suggests its use as a ligand for metal ions, potentially leading to the formation of novel coordination complexes with interesting physical or chemical characteristics. ScienceDirect:

1-Naphthol-3,6-disulfonic acid disodium salt is a sulfonated derivative of naphthol, recognized for its chemical properties that facilitate various industrial applications. It appears as a grey to brownish powder and has a molecular formula of C10H6Na2O7S2C_{10}H_6Na_2O_7S_2 with a molecular weight of approximately 348.26 g/mol. The compound is highly soluble in water, with solubility reported at 1000 g/L at 25°C, and has a melting point of around 300°C . It is also known by several synonyms, including disodium 4-hydroxynaphthalene-2,7-disulfonate and violet acid disodium salt .

Involving 1-naphthol-3,6-disulfonic acid disodium salt include its role as an intermediate in the synthesis of azo dyes, where it reacts with diazonium salts to form colored compounds. The sulfonic acid groups enhance the compound's reactivity and solubility, making it suitable for various dyeing processes in textiles and other industries. Additionally, it can undergo nucleophilic substitution reactions due to the presence of hydroxyl and sulfonic groups, allowing for further functionalization in synthetic chemistry .

The synthesis of 1-naphthol-3,6-disulfonic acid disodium salt typically involves the sulfonation of naphthol derivatives using concentrated sulfuric acid or oleum. This process introduces sulfonic acid groups at the 3 and 6 positions of the naphthalene ring. The resulting product is subsequently neutralized with sodium hydroxide or sodium carbonate to form the disodium salt. This method allows for the production of high-purity compounds suitable for industrial applications .

1-Naphthol-3,6-disulfonic acid disodium salt finds extensive use across various industries:

  • Dye and Pigment Manufacturing: It serves as an essential intermediate in producing azo dyes used in textiles, leather, and paper.
  • Textile Industry: Acts as a dyeing agent providing bright and fast colors to fabrics.
  • Paper Industry: Used for dyeing applications to produce colored paper.
  • Leather Industry: Employed for dyeing leather goods.
  • Analytical Chemistry: Functions as a reagent in colorimetric assays.
  • Cosmetic Industry: Utilized in hair dyes due to its coloring properties.
  • Biochemical Research: Used for studying enzyme reactions and as a staining agent.
  • Environmental Testing: Applied in detecting specific pollutants .

Interaction studies involving 1-naphthol-3,6-disulfonic acid disodium salt primarily focus on its reactivity with various chemical species. Its ability to form complexes with metal ions has been explored, particularly in analytical applications where it serves as a colorimetric indicator for metals such as cobalt. These interactions can be leveraged to develop sensitive detection methods in environmental analysis and biochemical assays .

Several compounds share structural similarities with 1-naphthol-3,6-disulfonic acid disodium salt. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-NaphtholC10H8OC_{10}H_{8}OA simple naphthol without sulfonic groups; primarily used in organic synthesis.
Naphthalene-1,5-disulfonic acidC10H8O6S2C_{10}H_{8}O_6S_2Contains two sulfonic acid groups at different positions; used in dye manufacturing.
2-NaphtholC10H8OC_{10}H_{8}OSimilar structure but lacks sulfonation; used mainly as an intermediate in organic synthesis.
Disodium 4-hydroxy-2,7-naphthalenedisulfonateC10H8Na2O7S2C_{10}H_{8}Na_2O_7S_2Another form of naphthalene disulfonate; often used interchangeably depending on application requirements.

The uniqueness of 1-naphthol-3,6-disulfonic acid disodium salt lies in its specific positioning of sulfonic groups which enhances its solubility and reactivity compared to other similar compounds. This positioning allows it to serve effectively as an intermediate in dye synthesis and other industrial applications while also providing distinct biological activity profiles .

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 85 of 87 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

79873-37-3
20349-39-7

General Manufacturing Information

2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2): ACTIVE
2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?): INACTIVE

Dates

Modify: 2023-08-15

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